Ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate

Hypertension Pharmacokinetics Prodrug

Methyldopate is the ethyl ester prodrug of α-methyldopa, specifically engineered for intravenous administration. Unlike oral methyldopa or other alpha-2 agonists, it offers superior solubility and stability in solution, enabling reliable parenteral formulation for severe hypertension management and prodrug activation studies. Its distinct pharmacokinetic profile—slower hydrolysis to active methyldopa and different sulfate conjugation pattern—makes it essential for IV-based research protocols. Substitution with oral methyldopa is scientifically invalid due to non-equivalent metabolic fate and hemodynamic response.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 6014-30-8
Cat. No. B129773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
CAS6014-30-8
SynonymsAldomet
alpha Methyl L Dopa
alpha Methyldopa
alpha-Methyl-L-Dopa
alpha-Methyldopa
Alphamethyldopa
Apo Methyldopa
Apo-Methyldopa
Dopamet
Dopegit
Dopegyt
Dopergit
Hydopa
Meldopa
Methyldopa
Methyldopate
Nu Medopa
Nu-Medopa
Sembrina
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N
InChIInChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3
InChIKeySVEBYYWCXTVYCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyldopate (CAS 6014-30-8) Technical Overview: An Intravenous Ethyl Ester Prodrug


Methyldopate, also known as Ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate, is an ethyl ester prodrug of the centrally acting antihypertensive agent alpha-methyldopa [1]. This compound belongs to the class of alpha-2 adrenergic agonists and is specifically engineered as a parenteral formulation to overcome the poor solubility and stability limitations of its parent molecule, methyldopa, thereby enabling intravenous administration for the management of severe hypertension [2].

Why Methyldopate (CAS 6014-30-8) Cannot Be Interchanged with Other Methyldopa Analogs


Substituting Methyldopate with oral methyldopa or other in-class alpha-2 agonists is not scientifically valid due to distinct pharmacokinetic and physicochemical differences. Methyldopate is a specifically designed intravenous prodrug with a unique release and metabolic profile; it is more soluble and stable in solution than methyldopa [1]. Direct comparative studies in both human and non-human primate models demonstrate that the compound is not metabolically equivalent to the free amino acid methyldopa following intravenous administration [2][3]. These differences manifest as quantifiable disparities in plasma concentration, blood pressure response, and metabolic fate, which critically impact both experimental design and clinical procurement decisions.

Quantitative Differentiation Evidence Guide for Methyldopate (CAS 6014-30-8)


Quantitative Comparison of Plasma Concentration Kinetics (Methyldopate vs. Methyldopa)

When compared directly in a cross-over clinical study, intravenous administration of Methyldopate resulted in a 3.5-fold lower plasma concentration of the active moiety (free alpha-methyldopa) at 60 minutes post-dose compared to an equivalent intravenous dose of free methyldopa [1].

Hypertension Pharmacokinetics Prodrug

Comparative Pharmacodynamic Efficacy in Lowering Blood Pressure (Methyldopate vs. Methyldopa)

In the same direct comparative study, the hypotensive response differed by an order of magnitude. Intravenous Methyldopate produced a clinically modest reduction in mean arterial pressure (MAP) of 2.7 mm Hg, whereas an equivalent dose of intravenous methyldopa elicited a robust 27 mm Hg decrease [1].

Hypertension Pharmacodynamics Prodrug

Physicochemical Advantage for Intravenous Formulation (Methyldopate vs. Methyldopa)

The primary design rationale for Methyldopate is to overcome the inherent physicochemical limitations of methyldopa, which is a poorly soluble zwitterion unsuitable for parenteral use. Methyldopate hydrochloride is demonstrably more soluble and stable in solution than methyldopa, making it the preferred and necessary form for intravenous administration [1].

Pharmaceutics Formulation Science Prodrug

Primary Application Scenarios for Methyldopate (CAS 6014-30-8)


Intravenous Management of Severe Hypertension and Hypertensive Crises

The defining application for Methyldopate is in clinical and research settings requiring intravenous management of severe hypertension or hypertensive emergencies where oral administration of methyldopa is not feasible or practical. Its superior solubility and stability enable a parenteral dosage form that is administered via slow intravenous infusion over 30-60 minutes [1][2]. The gradual onset and controlled pharmacodynamic effect, as quantified by a 2.7 mm Hg reduction in MAP [3], makes it suitable for carefully managed blood pressure reduction.

Pharmacokinetic and Prodrug Research Modeling

Methyldopate serves as a well-characterized model compound for investigating the in vivo behavior of amino acid ethyl ester prodrugs. Its distinct metabolic and pharmacokinetic profile, including slower hydrolysis to the active methyldopa and a different sulfate conjugation pattern compared to the parent drug [3], makes it a valuable tool for studying prodrug activation kinetics and disposition.

Special Populations: Hypertensive Disorders of Pregnancy

Methyldopa, the active moiety released from Methyldopate, is one of the preferred and most extensively studied antihypertensive agents for use during pregnancy due to its established safety profile [4]. Methyldopate provides an intravenous route of administration for this critical patient population when oral therapy is interrupted or when rapid but controlled blood pressure management is required.

Technical Documentation Hub

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